2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol
Description
2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol (CAS: 303152-11-6) is a multifunctional compound featuring a chlorobenzyl sulfanyl group, two 4-fluorophenyl substituents, and an ethanol backbone. Its molecular weight is 390.87 g/mol, with a purity exceeding 90% . The compound is stable for one year when stored in dark, dry conditions at 4–25°C, making it suitable for applications in drug development, materials science, and chemical synthesis . The sulfanyl (C-S) linkage and fluorinated aromatic rings contribute to its unique electronic and steric properties, which are critical for interactions in biological or catalytic systems.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1,1-bis(4-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF2OS/c22-18-7-1-15(2-8-18)13-26-14-21(25,16-3-9-19(23)10-4-16)17-5-11-20(24)12-6-17/h1-12,25H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAQXUZINPNSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol involves several steps. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide. This intermediate is then reacted with 1,1-bis(4-fluorophenyl)ethanol under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.
Scientific Research Applications
2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Sulfonyl vs. Sulfanyl Derivatives
- 2-((4-Bromophenyl)sulfonyl)-1,1-bis(4-chlorophenyl)ethanol (CAS: 303152-14-9): Replaces the sulfanyl group with a sulfonyl (SO₂) moiety. Substitutes 4-fluorophenyl groups with 4-chlorophenyl and introduces a bromine atom. Higher molecular weight (486.20 g/mol) due to the sulfonyl group and bromine substitution .
- 2-((4-Chlorophenyl)sulfonyl)-1,1-bis(4-fluorophenyl)ethanol (CAS: 303152-05-8): Retains the bis(4-fluorophenyl) motif but replaces the sulfanyl with sulfonyl. Molecular weight: 408.85 g/mol.
Key Differences :
- Electronic Effects : Sulfonyl groups are strongly electron-withdrawing, which may enhance polarity and hydrogen-bonding capacity compared to sulfanyl .
- Bioactivity : Sulfonyl derivatives are often used in medicinal chemistry for protease inhibition, while sulfanyl groups may favor redox-active interactions .
Variations in Aromatic Substitutents
- (S)-2-(Benzyloxy)-1,1-bis(4-fluorophenyl)propan-1-ol (Compound 13): Replaces the chlorobenzyl sulfanyl group with a benzyloxy (O-CH₂C₆H₅) moiety. The ethanol backbone is modified to a propanol structure.
- (S,S)-1,1-bis(4-fluorophenyl)-propan-2-yl 2-(3-hydroxy-4-methoxypicolinamido)propanoate (Compound 2b): Incorporates a picolinamide ester instead of sulfanyl or sulfonyl groups. Designed for targeted drug delivery, as evidenced by its synthesis via peptide coupling reagents (e.g., PyBOP) .
Key Differences :
- Functional Groups : The absence of sulfur in these analogs limits their utility in thiol-mediated reactions but expands versatility in ester or amide-driven applications .
Data Table: Structural and Physicochemical Comparison
Biological Activity
2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol, with the molecular formula C20H15ClF2OS and a molecular weight of 376.8 g/mol, is a chemical compound notable for its unique structure combining chlorobenzyl, fluorophenyl, and ethanol groups. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and materials science. Despite its potential applications, comprehensive studies on its biological activity remain limited.
Chemical Structure
The structural characteristics of this compound include:
- Chlorobenzyl Group : Enhances lipophilicity and may influence receptor binding.
- Fluorophenyl Groups : Contribute to electronic properties and stability.
- Ethanol Moiety : Provides solubility and potential for hydrogen bonding.
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets. The presence of halogenated aromatic rings suggests potential for electrophilic substitution reactions, while the sulfur atom may facilitate nucleophilic attacks or serve as a leaving group under specific conditions.
Potential Targets
- Enzymes : Interaction with enzymes involved in inflammatory pathways or microbial resistance.
- Receptors : Possible binding to receptors that modulate physiological responses.
Biological Activity Studies
Research on similar compounds indicates potential biological activities that could be extrapolated to this compound:
| Compound | Biological Activity | Reference |
|---|---|---|
| 2-(Chlorophenylthio)ethanol | Moderate antimicrobial activity | |
| Bis(4-fluorophenyl) sulfide | High reactivity; potential anticancer activity | |
| 2-(Benzothiazol-2-ylthio)ethanol | Antimicrobial against Helicobacter pylori |
Case Studies
While specific case studies on this compound are scarce, related research provides insights into its potential applications:
Antimicrobial Activity
A study on structurally similar compounds has demonstrated their efficacy against various bacterial strains. It is suggested that the unique combination of functional groups in this compound could enhance its antimicrobial properties through improved binding affinity to bacterial enzymes or receptors .
Anticancer Properties
Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The fluorinated aromatic systems may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.
Synthesis and Purity
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-chlorobenzyl chloride with sodium sulfide followed by reaction with 1,1-bis(4-fluorophenyl)ethanol under controlled conditions. The purity of commercially available samples is generally around 95% .
Q & A
Q. What are the recommended methods for synthesizing 2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol, and how can reaction conditions be optimized?
Synthesis typically involves:
- Stepwise functionalization : Thiol-ether linkage formation between 4-chlorobenzyl mercaptan and a bis(4-fluorophenyl)ethanol precursor via nucleophilic substitution. Acid or base catalysis (e.g., NaH in THF) is often employed to activate the hydroxyl group for sulfanyl group introduction .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures improves yield and purity .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2:1 thiol:precursor ratio) and temperature (60–80°C) to minimize byproducts like disulfides or over-oxidation .
Q. How is the structural identity of this compound validated in academic research?
Key techniques include:
Q. What are the critical purity assessment protocols for this compound?
- Chromatographic methods : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm identifies impurities (<1% threshold) .
- Thermal analysis : Differential scanning calorimetry (DSC) confirms melting point consistency (e.g., 145–148°C) and detects polymorphic forms .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for structurally similar derivatives?
- Cross-validation : Compare multiple datasets (e.g., twinned vs. untwinned crystals) using SHELXD for phase determination and Olex2 for model building. Discrepancies in torsion angles or occupancy rates may indicate disorder, requiring constrained refinement .
- Computational validation : Density functional theory (DFT) optimizes geometry and validates experimental bond parameters (e.g., C-S bond length ~1.81 Å) .
Q. What strategies enable enantioselective synthesis of this compound’s chiral centers?
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during alcohol formation to induce asymmetry in the bis(4-fluorophenyl)ethanol backbone .
- Biocatalysis : Lipases (e.g., Candida antarctica) or ketoreductases can enantioselectively reduce ketone intermediates, achieving >90% ee under mild conditions (pH 7.0, 30°C) .
Q. How can environmental impacts of large-scale synthesis be mitigated?
- Solvent substitution : Replace traditional solvents (THF, DCM) with cyclopentyl methyl ether (CPME) or 2-methyl-THF, which have lower toxicity and higher recyclability .
- Waste minimization : Catalytic methods (e.g., Pd/C for hydrogenation) reduce heavy metal waste. Solvent recovery systems (rotary evaporators with cold traps) improve efficiency .
Q. What analytical approaches address discrepancies in biological activity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
